2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL6528 involves the reaction of 2-(3-methoxyphenyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of AL6528.
Industrial Production Methods
Industrial production of AL6528 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, along with advanced equipment to ensure consistent quality and efficiency. The production process is designed to minimize waste and environmental impact while maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
AL6528 undergoes various types of chemical reactions, including:
Oxidation: AL6528 can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert AL6528 to its corresponding amine derivatives.
Substitution: AL6528 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of AL6528 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of AL6528 include sulfonic acid derivatives, amine derivatives, and substituted sulfanilides
Scientific Research Applications
AL6528 has a wide range of scientific research applications, including:
Chemistry: AL6528 is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: AL6528 is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: AL6528 is used in the development of new industrial processes and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of AL6528 involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes . AL6528 binds to the active site of the enzyme, inhibiting its activity and leading to various physiological effects. The inhibition of carbonic anhydrase can affect processes such as acid-base balance, fluid secretion, and ion transport.
Comparison with Similar Compounds
AL6528 is unique among sulfanilides due to its specific structure and properties. Similar compounds include:
2-(3-methoxyphenyl)-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide: This compound shares a similar core structure with AL6528 but differs in its functional groups.
Thienothiazines: These compounds have a similar thieno[3,2-e][1,2]thiazine core but vary in their substituents and properties.
Properties
Molecular Formula |
C13H12N2O5S3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O5S3/c1-20-11-4-2-3-10(8-11)15-6-5-9-7-12(22(14,16)17)21-13(9)23(15,18)19/h2-8H,1H3,(H2,14,16,17) |
InChI Key |
FBBLOSCXOZYUSS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
Synonyms |
3-Bromophenyl)diphenylphosphine |
Origin of Product |
United States |
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